molecular formula C8H5BrN2O2 B14040108 3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid

3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid

Cat. No.: B14040108
M. Wt: 241.04 g/mol
InChI Key: VEUJZLDVBNDRCT-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid typically involves the cyclization of α-bromoketones with 2-aminopyridines. One common method includes the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes the tandem cyclization and bromination reactions . The reaction conditions are generally mild and do not require the use of a base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification processes to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylic acid group.

    Cyclization Reactions: The imidazo-pyridine ring system can be further functionalized through cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like TBHP or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo-pyridine derivatives, while oxidation and reduction reactions can modify the carboxylic acid group to form different functional groups.

Scientific Research Applications

3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromoimidazo[1,5-A]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and a carboxylic acid group. This combination of features provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

3-bromoimidazo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-8-10-4-6-5(7(12)13)2-1-3-11(6)8/h1-4H,(H,12,13)

InChI Key

VEUJZLDVBNDRCT-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2Br)C(=C1)C(=O)O

Origin of Product

United States

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